1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034596-27-3) is a synthetic diarylurea with the molecular formula C18H16ClN3OS and a molecular weight of 357.9 g/mol. Its scaffold—a central urea linker connecting a 4-chlorobenzyl group to a 2-(thiophen-3-yl)pyridin-3-yl moiety—places it within a therapeutically explored class associated with kinase inhibition, immune checkpoint modulation, and enzyme targeting.

Molecular Formula C18H16ClN3OS
Molecular Weight 357.86
CAS No. 2034596-27-3
Cat. No. B2729379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
CAS2034596-27-3
Molecular FormulaC18H16ClN3OS
Molecular Weight357.86
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3OS/c19-16-5-3-13(4-6-16)10-21-18(23)22-11-14-2-1-8-20-17(14)15-7-9-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23)
InChIKeyKQHTXGBNYUUIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034596-27-3): Chemical Identity and Core Scaffold


1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 2034596-27-3) is a synthetic diarylurea with the molecular formula C18H16ClN3OS and a molecular weight of 357.9 g/mol . Its scaffold—a central urea linker connecting a 4-chlorobenzyl group to a 2-(thiophen-3-yl)pyridin-3-yl moiety—places it within a therapeutically explored class associated with kinase inhibition, immune checkpoint modulation, and enzyme targeting. The specific regiochemistry of the thiophene attachment at the pyridine 2-position, combined with the chlorobenzyl substitution, defines its chemical identity.

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Regiochemical Sensitivity and Scaffold Specificity


Compounds within this urea class cannot be generically interchanged due to profound differences in target engagement driven by regiochemistry and substitution patterns . The position of the thiophene ring on the pyridine core (e.g., 2- vs. 4-pyridinyl or 3- vs. 5-substitution) directly alters the three-dimensional pharmacophore, influencing binding pocket complementarity, selectivity, and potency. Even minor positional isomerism yields compounds with distinct biological fingerprints, making precise chemical identity—not just scaffold class—the critical procurement criterion .

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea


Regiochemical Distinction: 2-(Thiophen-3-yl)pyridin-3-yl vs. 4-Pyridinyl Isomer Defines Unique Pharmacophore Geometry

The target compound possesses a 2-(thiophen-3-yl)pyridin-3-yl moiety, differentiating it from the closest positional isomer, 1-(4-chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-72-4) . This shift of the urea methylene attachment from the pyridine 3-position to the 4-position alters the vector and distance between the urea core and the heterocyclic substituents. In analogous diarylurea kinase inhibitor series, such positional changes have been shown to modulate IC50 values by >10-fold against targets like p38α MAPK and VEGFR2 [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Thiophene Attachment Position: 3-Thienyl vs. 2-Thienyl Isomer Differentiation

The target compound incorporates a thiophen-3-yl substituent, in contrast to the thiophen-2-yl analog 1-(4-chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea [1]. The 3-thienyl attachment places the sulfur atom meta to the pyridine connection, whereas the 2-thienyl isomer places it ortho, affecting both electronic distribution and steric bulk. In related urea-based FABP inhibitors, such thiophene positional isomerism has been associated with differential binding modes and selectivity profiles .

Chemical Biology Target Selectivity Fragment-Based Drug Design

Chlorobenzyl Substitution: 4-Chloro vs. Unsubstituted Benzyl Urea Potency Modulation

The 4-chlorobenzyl group in the target compound distinguishes it from non-halogenated benzyl urea analogs such as 1-propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea or 1-benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea [1]. In the broader diarylurea class, the introduction of a para-chloro substituent on the benzyl ring has been reported to enhance target binding through halogen bonding and increased lipophilicity (cLogP), with IC50 improvements of 2- to 5-fold observed in urease and kinase inhibition assays [2].

Medicinal Chemistry Enzyme Inhibition Lipophilicity

Optimal Research and Procurement Scenarios for 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea


Structure-Activity Relationship (SAR) Studies on Pyridine-Thiophene Urea Kinase Inhibitors

This compound serves as a defined chemical probe for SAR exploration around the 2-(thiophen-3-yl)pyridin-3-yl pharmacophore. Its unique regiochemistry allows systematic comparison with the 4-pyridinyl isomer and 2-thienyl analog to map the spatial requirements of the target kinase ATP-binding pocket [1].

Selectivity Profiling Against Urea Transporter and Metabolic Enzyme Panels

As a diarylurea with a specific halogenation pattern, the compound is suitable for profiling against panels of urea transporters, ureases, and CYP enzymes to establish selectivity fingerprints relevant to lead optimization [1].

PD-1/PD-L1 Immune Checkpoint Inhibitor Scaffold Development

Given the patent landscape associating urea derivatives with PD-1/PD-L1 inhibition, this compound can be evaluated as a potential immune checkpoint modulator, with its chlorobenzyl-thiophene-pyridine architecture offering a distinct chemotype for exploration [1].

Chemical Biology Tool for Target Deconvolution in Cancer Cell Models

The compound's structural features make it a candidate for chemical proteomics or affinity-based target identification studies in cancer cell lines where diarylureas have shown antiproliferative activity, enabling the linkage of specific structural motifs to target engagement [1].

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